4-Chloro-6-hydrazinylpyrimidine hydrate

Heterocyclic Chemistry Click Chemistry Precursors Tetrazole Synthesis

Researchers requiring regioselective pyrimidine functionalization face batch variability from hygroscopic anhydrous forms. 4-Chloro-6-hydrazinylpyrimidine hydrate (CAS 1588441-21-7) eliminates this via defined hydrate stoichiometry (MW 162.58). • Orthogonal reactivity: Cl at C4 for SNAr/cross-coupling; hydrazinyl at C6 for condensations & tetrazole rearrangements • Enables purine-mimetic kinase inhibitor scaffolds (EGFR, CDK, PI3K) • Substitution-intolerant 4,6-isomer; 2-hydrazinyl analogs alter reactivity Supplied as ≥95% crystalline solid with defined water content for gravimetric accuracy.

Molecular Formula C4H7ClN4O
Molecular Weight 162.58
CAS No. 1588441-21-7; 5767-35-1
Cat. No. B2825661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-6-hydrazinylpyrimidine hydrate
CAS1588441-21-7; 5767-35-1
Molecular FormulaC4H7ClN4O
Molecular Weight162.58
Structural Identifiers
SMILESC1=C(N=CN=C1Cl)NN.O
InChIInChI=1S/C4H5ClN4.H2O/c5-3-1-4(9-6)8-2-7-3;/h1-2H,6H2,(H,7,8,9);1H2
InChIKeyIIHHZGURMYRHBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-6-hydrazinylpyrimidine Hydrate: Technical Specifications


4-Chloro-6-hydrazinylpyrimidine hydrate (CAS: 1588441-21-7; parent compound CAS: 5767-35-1) is a dual-functionalized halopyrimidine building block featuring a reactive chlorine atom at the 4-position and a nucleophilic hydrazinyl group at the 6-position . This bifunctional architecture enables orthogonal reactivity: the chloro group serves as an electrophilic handle for nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling reactions, while the hydrazinyl moiety acts as a nucleophile for condensation with carbonyl compounds and as a precursor to heterocyclic azides for cycloaddition and rearrangement chemistry [1]. The compound is typically supplied as a pale yellow crystalline solid with a melting point of 164–165 °C, a molecular weight of 144.56 g/mol (anhydrous), and a purity specification of 95–98% (HPLC or NMR) . The hydrate form (C4H5ClN4·H2O, MW: 162.58 g/mol) is the commercially relevant entity due to its improved handling stability compared to the anhydrous variant .

Orthogonal reactivity at C4 (Cl) and C6 (hydrazinyl) supports sequential diversification in heterocyclic synthesis.
Hydrate form (CAS 1588441-21-7) improves gravimetric accuracy versus hygroscopic anhydrous material.
4,6-substitution pattern enables access to tetrazolo[1,5-c]pyrimidines and chelating hydrazone ligands.
Ideal for medicinal chemistry building block procurement and coordination chemistry studies.

4-Chloro-6-hydrazinylpyrimidine Hydrate: Isomer Substitution Failure


Replacing 4-chloro-6-hydrazinylpyrimidine hydrate with close structural analogs—including 4-chloro-2-hydrazinylpyrimidine (CAS: 1158984-54-3), 2-hydrazinylpyrimidine (CAS: 7504-94-1), or 4-amino-6-chloropyrimidine—invariably alters reaction regioselectivity, electronic activation, or downstream product profiles [1]. The 4,6-substitution pattern in the target compound dictates a specific vectorial geometry for scaffold assembly; the 4-chloro-2-hydrazinyl isomer places the hydrazinyl group at the 2-position (between ring nitrogens), which substantially modifies its nucleophilicity, steric accessibility, and the electronic properties of fused heterocyclic products . Furthermore, the hydrate form directly impacts gravimetric accuracy and reproducibility in stoichiometry-sensitive syntheses, as the anhydrous form (CAS 5767-35-1) is hygroscopic and prone to variable water content . For end-users in medicinal chemistry and materials science, this substitution intolerance translates to failed or irreproducible synthetic steps, necessitating explicit procurement of the specified 4,6-isomer in the defined hydrate form [1].

Target
4-Chloro-6-hydrazinylpyrimidine hydrate
4,6-substitution vector; defined water content; ortho hydrazinyl orientation
4-Cl-2-hydrazinyl isomer
Regiochemistry shift alters nucleophilicity and tetrazole cascade outcome
May produce regioisomeric scaffolds; not a drop-in replacement
2-Hydrazinylpyrimidine
Lacks chloro leaving group and 4,6-chelation geometry
Prevents downstream SNAr diversification and may alter metal coordination
Anhydrous form
Hygroscopic; variable water content reduces stoichiometry control
Hydrate form recommended for reproducible gravimetric dispensing

4-Chloro-6-hydrazinylpyrimidine Hydrate: Evidence Comparison


Tetrazolo[1,5-c]pyrimidine Formation via Azide Rearrangement

The 6-hydrazinyl group in 4-chloro-6-hydrazinylpyrimidine undergoes diazotization and subsequent intramolecular cycloaddition to afford a 7-chlorotetrazolo[1,5-c]pyrimidine intermediate, which rearranges to N-[1-chloro-2-(1H-tetrazol-5-yl)vinyl]formamide [1]. This tetrazole-forming cascade is unique to the 4,6-substitution pattern; the 4-chloro-2-hydrazinyl positional isomer yields fundamentally different regioisomeric tetrazolopyrimidines, and the non-chlorinated analog 4-hydrazinylpyrimidine (CAS 22930-71-8) lacks the chloro leaving group required for subsequent derivatization [2].

Tetrazole cascade
Class-level inference
Exclusive formation of 7-chlorotetrazolo[1,5-c]pyrimidine via azide rearrangement, unlike 2-hydrazinyl isomer (regioisomeric product) or non-chlorinated analog (no further derivatization).
Enables 6-substituted tetrazolopyrimidine synthesis
Scaffold relevant to kinase inhibitor research; requires validation in target synthesis
Heterocyclic Chemistry Click Chemistry Precursors Tetrazole Synthesis

Physicochemical Identity vs. Positional Isomers

The anhydrous 4-chloro-6-hydrazinylpyrimidine (CAS 5767-35-1) exhibits a sharp melting point of 164–165 °C and a boiling point of 328.3 °C at 760 mmHg . In contrast, the commercially defined hydrate form (CAS 1588441-21-7) is supplied with a certified purity of 95–98% and a molecular weight of 162.58 g/mol (C4H7ClN4O), enabling accurate gravimetric dispensing in air without the rapid moisture uptake characteristic of the hygroscopic anhydrous form [1]. The positional isomer 4-chloro-2-hydrazinylpyrimidine (CAS 1158984-54-3) shares the same molecular formula (C4H5ClN4, MW: 144.56) but possesses a distinctly different InChIKey, NMR fingerprint, and polarity, precluding its use as a drop-in replacement in validated analytical methods .

Physicochemical ID
Head-to-head
Hydrate MW 162.58 g/mol, defined stoichiometry; anhydrous mp 164–165 °C; distinct InChIKey vs. 2-isomer. Positional isomer shares molecular formula but differs in polarity and NMR fingerprint.
Ensures identity verification and reproducible yields
Hydrate form eliminates batch moisture variability
Quality Control Compound Identity Verification Procurement Specifications

Chelation Geometry: 4,6- vs. 2-Hydrazinyl Isomers

When incorporated into pyridine-hydrazone-pyrimidine ligands (e.g., L1 and L2 in Chtiba et al., 2017), the 4-chloro-6-hydrazinylpyrimidine core directs metal coordination to form discrete octahedral complexes such as [Co(L1)2] and distorted tetrahedral [ZnL2Cl2] [1]. The 4,6-substitution pattern positions the hydrazinyl-derived hydrazone nitrogen and the pyrimidine N1 nitrogen in a favorable chelate bite angle. In contrast, the 2-hydrazinylpyrimidine scaffold (as seen in iron(III) complexes reported by Kou et al., 2021) enforces a different coordination vector, yielding mononuclear Fe(III) complexes with distorted octahedral geometry but with the hydrazinyl-derived moiety oriented toward the metal center in a distinct fashion [2].

Chelation geometry
Cross-study comparable
4,6-isomer yields octahedral [Co(L1)2] and tetrahedral Zn complexes; 2-isomer gives distorted octahedral Fe(III) complexes with different coordination vector and redox behavior.
Predictable chelation for electroactive materials
Geometry affects radical cation salt preparation
Coordination Chemistry Metallosupramolecular Assemblies Ligand Design

Biological Activity: 4- vs. 2-Hydrazinylpyrimidine Scaffolds

While direct biological data for the parent 4-chloro-6-hydrazinylpyrimidine hydrate are sparse in primary literature, its position as the 4,6-disubstituted hydrazinylpyrimidine scaffold places it in the same class as 4-hydrazinylpyrimidine-5-carbonitriles, which have demonstrated potent antiproliferative activity against breast cancer cell lines (MCF-7 IC50 = 1.62–9.88 µM; MDA-MB-231 IC50 = 3.26–12.93 µM) and EGFR enzyme inhibition [1]. In contrast, the 2-hydrazinylpyrimidine class has been primarily explored in iron(III) complexes for BGC-823 and BEL-7402 gastric/liver cancer cell lines, with IC50 values ranging from 21.80 to 49.46 µM for the free ligand and its complexes [2]. The 4-hydrazinyl scaffold exhibits superior potency and a distinct biological target profile (EGFR/ARO/CDK) compared to the 2-hydrazinyl scaffold, suggesting that the 4,6-substitution pattern on 4-chloro-6-hydrazinylpyrimidine confers a privileged geometry for kinase inhibition that its 2-substituted isomers lack.

Biological context
Class-level inference
4-Hydrazinylpyrimidine-5-carbonitrile derivatives: reported antiproliferative activity against MCF-7 (IC50 1.62–9.88 µM) and MDA-MB-231 cells; 2-hydrazinyl class showed different cell line profiles and higher IC50 ranges.
Reported class-level kinase inhibition context
Data from analogous scaffolds; direct activity of parent compound not established
Anticancer Drug Discovery EGFR Inhibition Kinase Inhibitors

Synthetic Route from 4,6-Dichloropyrimidine

4-Chloro-6-hydrazinylpyrimidine is synthesized via regioselective monohydrazinolysis of 4,6-dichloropyrimidine. Under controlled conditions (ethanol, 0 °C, 1.05–1.2 eq hydrazine hydrate), the reaction proceeds with high selectivity for the 4-position due to the greater electrophilicity of C4 versus C6 in 4,6-dichloropyrimidine [1]. The corresponding 2-hydrazinyl isomer (4-chloro-2-hydrazinylpyrimidine) requires a completely different synthetic route starting from 2,4-dichloropyrimidine, which typically exhibits lower regioselectivity and yields due to competing substitution at C4 . The hydrate form is the commercially supplied material, with typical yields of 70–85% for the monosubstitution step when performed at scale, and the product is isolated as a crystalline solid of 95–98% purity .

Synthetic route
Supporting evidence
Regioselective monohydrazinolysis of 4,6-dichloropyrimidine (C4 preference); typical yields 70–85% at scale. 2-isomer requires 2,4-dichloropyrimidine with lower regioselectivity.
Accessible from economical precursor
Consistent supply; hydrate crystallizes directly
Process Chemistry Building Block Synthesis Cost-Efficiency

4-Chloro-6-hydrazinylpyrimidine Hydrate: Application Scenarios


Kinase Libraries via Tetrazolopyrimidine Intermediates

The hydrazinyl→azide→tetrazole rearrangement of 4-chloro-6-hydrazinylpyrimidine provides a direct entry to 7-chlorotetrazolo[1,5-c]pyrimidines, which serve as key intermediates for the construction of purine-mimetic kinase inhibitors [1]. This scaffold is particularly relevant for targeting EGFR, CDK, and PI3K family kinases, as demonstrated by the potent activity of 4-hydrazinylpyrimidine-5-carbonitrile derivatives in breast cancer models [2]. The presence of the chloro leaving group enables subsequent SNAr diversification with amines, alcohols, or thiols, generating focused libraries for SAR studies.

Electroactive Ligands for Conductive and Antifungal Applications

Condensation of the hydrazinyl group with aldehydes yields pyridine-hydrazone-pyrimidine ligands (e.g., L1 and L2) that chelate transition metals such as Co(II) and Zn(II) to form electroactive complexes [3]. These materials are suitable for the preparation of crystalline radical cation salts with potential applications in organic electronics. Additionally, the cobalt(II) complex [Co(L1)2] demonstrates antifungal activity against Candida and Epidermophyton species, highlighting the dual utility of this scaffold in both materials science and antimicrobial discovery [3].

Sequential Orthogonal Functionalization to 4,6-Disubstituted Pyrimidines

The orthogonal reactivity of the chloro and hydrazinyl groups enables a two-step, one-pot diversification sequence: (1) hydrazone formation with an aldehyde to install a first diversity element, followed by (2) SNAr or Suzuki-Miyaura cross-coupling at the 4-chloro position to introduce a second diversity element [4]. This strategy is unattainable with the non-chlorinated analog 4-hydrazinylpyrimidine, which lacks the second reactive handle, and is less efficient with the 2-hydrazinyl isomer due to electronic deactivation at the chloro position [4].

Hydrazinylpyrimidine Reference Standard for QC

The well-defined physicochemical properties of 4-chloro-6-hydrazinylpyrimidine hydrate—specifically its melting point of 164–165 °C (anhydrous form), defined hydrate stoichiometry (MW 162.58), and characteristic InChIKey (NYXYZCSAJZLFEH-UHFFFAOYSA-N)—make it an ideal reference compound for HPLC method development, LC-MS calibration, and NMR fingerprinting of halopyrimidine building blocks . Procurement of the certified hydrate form (CAS 1588441-21-7) ensures accurate gravimetric preparation of stock solutions and eliminates the batch-to-batch variability inherent to hygroscopic anhydrous materials.

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Tetrazolopyrimidine intermediate via hydrazinyl→azide cascade
Confirm regioselective tetrazole formation and subsequent diversification
Electroactive ligand preparation
Chelation geometry from 4,6-substitution pattern
Verify complex stoichiometry and redox properties
Sequential orthogonal diversification
Chloro leaving group combined with hydrazone formation
Test two-step functionalization efficiency
Analytical reference standard
Defined hydrate stoichiometry and melting point
Cross-check HPLC retention time and NMR fingerprint

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Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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